Cas no 75867-39-9 (4-((Trimethylsilyl)ethynyl)aniline)

4-((Trimethylsilyl)ethynyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-((Trimethylsilyl)ethynyl)aniline
- 4-(Trimethylsilylethynyl)aniline
- Benzenamine, 4-[2-(trimethylsilyl)ethynyl]-
- 1-amino-4-trimethylsilylethynylbenzene
- 4-((trimethylsilyl)ethynyl)benzenamine
- 4-(2-(trimethylsilyl)ethynyl)benzenamine
- 4-[(Trimethylsilyl)ethynyl]aniline
- 4-[2-(trimethylsilyl)ethynyl]aniline
- 4-dimethylsilanylethynylphenylamine
- p-(2-Trimethylsilylethynyl)aniline
- 4-[2-(Trimethylsilyl)ethynyl]benzenamine
- SY260829
- 4-trimethylsilylethynylaniline
- CS-0046200
- CHTZIDLXGXGNMA-UHFFFAOYSA-N
- SCHEMBL2226274
- AKOS016009572
- 4-(2-trimethylsilylethynyl)aniline
- 4-[(Trimethylsilyl)ethynyl]aniline, 96%
- EN300-7378005
- DTXSID30453409
- T3702
- 75867-39-9
- MFCD03695479
- PS-11474
- DB-380204
-
- MDL: MFCD03695479
- Inchi: InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3
- InChI Key: CHTZIDLXGXGNMA-UHFFFAOYSA-N
- SMILES: C[Si](C)(C)C#CC1=CC=C(C=C1)N
Computed Properties
- Exact Mass: 189.09700
- Monoisotopic Mass: 189.097376017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.97±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 94-98 °C
- Boiling Point: 258.9±32.0 ºC (760 Torr),
- Flash Point: Fahrenheit: >230 ° f
Celsius: >110 ° c - Refractive Index: 1.532
- Solubility: Very slightly soluble (0.27 g/l) (25 º C),
- PSA: 26.02000
- LogP: 3.07890
4-((Trimethylsilyl)ethynyl)aniline Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335-H413
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
4-((Trimethylsilyl)ethynyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 064742-5g |
4-(Trimethylsilylethynyl)aniline |
75867-39-9 | 97% | 5g |
£227.00 | 2022-03-01 | |
Chemenu | CM137916-5g |
4-(Trimethylsilylethynyl)aniline |
75867-39-9 | 95% | 5g |
$288 | 2023-01-09 | |
Chemenu | CM137916-1g |
4-(Trimethylsilylethynyl)aniline |
75867-39-9 | 95% | 1g |
$96 | 2023-01-09 | |
Apollo Scientific | OR8340-1g |
4-[(Trimethylsilyl)ethynyl]aniline |
75867-39-9 | 95% | 1g |
£34.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116840-250mg |
4-((Trimethylsilyl)ethynyl)aniline |
75867-39-9 | 98% | 250mg |
¥84.00 | 2024-07-28 | |
Ambeed | A596527-5g |
4-((Trimethylsilyl)ethynyl)aniline |
75867-39-9 | 98% | 5g |
$101.0 | 2025-02-24 | |
Fluorochem | 064742-10g |
4-(Trimethylsilylethynyl)aniline |
75867-39-9 | 97% | 10g |
£430.00 | 2022-03-01 | |
Chemenu | CM137916-10g |
4-(Trimethylsilylethynyl)aniline |
75867-39-9 | 95% | 10g |
$355 | 2021-06-17 | |
Ambeed | A596527-1g |
4-((Trimethylsilyl)ethynyl)aniline |
75867-39-9 | 98% | 1g |
$39.0 | 2025-02-24 | |
Alichem | A019148674-10g |
4-((Trimethylsilyl)ethynyl)aniline |
75867-39-9 | 95% | 10g |
$1030.00 | 2023-09-01 |
4-((Trimethylsilyl)ethynyl)aniline Related Literature
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Angelina V. Kazakova,Alexander S. Konev,Ivan M. Zorin,Igor S. Poshekhonov,Viktor A. Korzhikov-Vlakh,Alexander F. Khlebnikov Org. Biomol. Chem. 2019 17 9864
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Emily R. Neil,Alexander M. Funk,Dmitry S. Yufit,David Parker Dalton Trans. 2014 43 5490
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3. Graphene performs the role of an electron donor in covalently interfaced porphyrin-boron azadipyrromethene dyads and manages photoinduced charge-transfer processesRuben Canton-Vitoria,Ajyal Z. Alsaleh,Georgios Rotas,Yusuke Nakanishi,Hisanori Shinohara,Francis D′ Souza,Nikos Tagmatarchis Nanoscale 2022 14 15060
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Maria-Eleni Ragoussi,Santiago Casado,Renato Ribeiro-Viana,Gema de la Torre,Javier Rojo,Tomás Torres Chem. Sci. 2013 4 4035
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Hua-Yun Shi,Jie Qi,Zhen-Ze Zhao,Wen-Juan Feng,Yu-Hao Li,Lu Sun,Zhuo-Jia Lin,Hsiu-Yi Chao New J. Chem. 2014 38 6168
Additional information on 4-((Trimethylsilyl)ethynyl)aniline
Recent Advances in the Application of 4-((Trimethylsilyl)ethynyl)aniline (CAS: 75867-39-9) in Chemical Biology and Pharmaceutical Research
4-((Trimethylsilyl)ethynyl)aniline (CAS: 75867-39-9) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. This compound, characterized by the presence of a trimethylsilyl-protected ethynyl group and an aniline moiety, has been widely utilized in the synthesis of complex organic molecules, particularly in the development of novel drug candidates and bioactive probes. Recent studies have highlighted its potential in click chemistry, bioconjugation, and the construction of pharmacophores with enhanced biological activity.
One of the most significant applications of 4-((Trimethylsilyl)ethynyl)aniline is its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The trimethylsilyl group serves as a protective moiety for the terminal alkyne, which can be deprotected under mild conditions to generate reactive intermediates for subsequent coupling reactions. This feature has been exploited in the synthesis of targeted drug delivery systems and fluorescent probes for imaging applications. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the development of a prostate-specific membrane antigen (PSMA)-targeted radioligand for diagnostic imaging.
In addition to its utility in click chemistry, 4-((Trimethylsilyl)ethynyl)aniline has been employed as a key intermediate in the synthesis of kinase inhibitors. Recent research has shown that modifications of the aniline ring can lead to compounds with potent inhibitory activity against tyrosine kinases, which are implicated in various cancers. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives based on this scaffold, exhibiting nanomolar potency against EGFR and HER2 kinases. The trimethylsilyl group was found to enhance the metabolic stability of these compounds, addressing a common challenge in kinase inhibitor development.
The compound's potential extends beyond small-molecule therapeutics. Recent advancements in bioconjugation techniques have leveraged 4-((Trimethylsilyl)ethynyl)aniline for the site-specific modification of proteins and antibodies. A 2023 Nature Communications paper described a novel method for antibody-drug conjugate (ADC) synthesis using this compound as a linker precursor, enabling controlled drug loading and improved pharmacokinetic properties. This approach represents a significant step forward in ADC technology, which has gained considerable attention in targeted cancer therapy.
Despite these promising applications, challenges remain in the large-scale production and purification of 4-((Trimethylsilyl)ethynyl)aniline. Recent process chemistry studies have focused on optimizing synthetic routes to improve yield and reduce costs. A 2023 Organic Process Research & Development publication detailed a scalable synthesis starting from commercially available 4-iodoaniline, featuring a palladium-catalyzed Sonogashira coupling as the key step. These developments are critical for facilitating the broader adoption of this compound in industrial pharmaceutical research.
Looking ahead, the unique properties of 4-((Trimethylsilyl)ethynyl)aniline (CAS: 75867-39-9) position it as a valuable tool for medicinal chemists and chemical biologists. Its applications in drug discovery, bioconjugation, and materials science continue to expand, driven by ongoing research into its reactivity and derivatization potential. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and diagnostic agents.
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